Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: The 2-aminothiazole scaffold, which is structurally similar to “3-[(2-Chlorophenyl)amino]propanamide”, is a characteristic structure in drug development. This compound has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
Methods of Application or Experimental Procedures: The synthetic strategies developed to access the novel 2-aminothiazole derivatives (N-substituted, 3-substituted, 4-substituted, multi-substituted, aryl/alkyl substituents or acyl/other substituents) are based on various synthetic pathways .
Specific Scientific Field: Neuropharmacology
Summary of the Application: Imidazopyridines, which are structurally similar to “3-[(2-Chlorophenyl)amino]propanamide”, are known to be GABA A receptor positive allosteric modulators .
Methods of Application or Experimental Procedures: A facile synthesis of imidazo[4,5-b]pyridines was described using a Pd-catalyzed amide coupling reaction .
Results or Outcomes: Imidazopyridines have shown potential in various therapeutic targets including antimicrobial, anticancer, anti-inflammatory, and anti-HIV .
3-[(2-Chlorophenyl)amino]propanamide, also known as N-(2-chlorophenyl)-3-aminopropanamide, is an organic compound characterized by its amide functional group and a chlorinated phenyl moiety. The molecular formula is C10H12ClN2O, with a molecular weight of approximately 212.68 g/mol. This compound features a propanamide backbone, where the amino group is attached to the third carbon of the propanamide chain, while a 2-chlorophenyl group is substituted at the nitrogen atom of the amide. The structural formula indicates that it possesses significant steric and electronic properties due to the presence of the chlorine atom on the aromatic ring.
Research indicates that 3-[(2-Chlorophenyl)amino]propanamide exhibits potential biological activities. It has been investigated for its role in enzyme inhibition and receptor binding, suggesting that it may have therapeutic applications in pharmacology. The mechanism of action likely involves interactions with specific molecular targets, altering their activity and leading to various biological effects .
The synthesis of 3-[(2-Chlorophenyl)amino]propanamide typically involves several steps:
3-[(2-Chlorophenyl)amino]propanamide has several applications:
Studies on 3-[(2-Chlorophenyl)amino]propanamide have focused on its interactions with various biological targets. These studies aim to elucidate its mechanism of action and potential therapeutic benefits. The compound may modulate enzyme activity or interfere with receptor signaling pathways, contributing to its biological effects .
Several compounds share structural similarities with 3-[(2-Chlorophenyl)amino]propanamide. Here are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(4-Chlorophenyl)-3-aminopropanamide | C10H12ClN2O | Contains a para-chlorophenyl group |
N-(2-Fluorophenyl)-3-aminopropanamide | C10H12F N2O | Substituted with fluorine instead of chlorine |
N-(Phenyl)-3-aminopropanamide | C9H12N2O | Lacks halogen substitution on the phenyl ring |
N-(3-Chlorophenyl)-3-aminopropanamide | C10H12ClN2O | Contains a meta-chlorophenyl group |
The uniqueness of 3-[(2-Chlorophenyl)amino]propanamide lies in its specific chlorination pattern and its potential biological activity compared to other similar compounds. The presence of chlorine at the ortho position may influence its reactivity and binding affinity towards biological targets differently than compounds with substitutions at other positions.